D-Valinol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Here are some potential areas of scientific research involving D-Valinol:

Peptide Synthesis:

D-Valinol can be used as a building block in the synthesis of peptides, which are chains of amino acids. By incorporating D-Valinol, researchers can create peptides with specific properties, such as increased stability or resistance to enzymatic degradation. This research may have applications in drug development and the creation of new materials with specific functionalities .

Enzyme Inhibition:

D-Valinol may act as an inhibitor for certain enzymes, potentially impacting specific biological processes. Researchers can study these interactions to understand enzyme function and potentially develop new therapeutic strategies for various diseases. For example, research suggests D-Valinol might inhibit certain enzymes involved in cancer cell growth .

Biomarker Discovery:

The presence or absence of D-Valinol in biological samples may be linked to specific diseases or physiological states. Researchers can explore this possibility to identify potential biomarkers for disease diagnosis or monitoring. However, more research is needed to validate this potential application .

Chemical Synthesis:

D-Valinol can be utilized as a chiral starting material for the synthesis of other molecules with desired properties, such as pharmaceuticals or agrochemicals. Its specific stereochemistry can be advantageous for creating specific enantiomers of targeted molecules .

Additional Information:

- D-Valinol is commercially available from various chemical suppliers, typically in limited quantities due to its specialized research applications.

- Due to its potential irritant properties, D-Valinol should be handled with appropriate safety precautions in a laboratory setting.

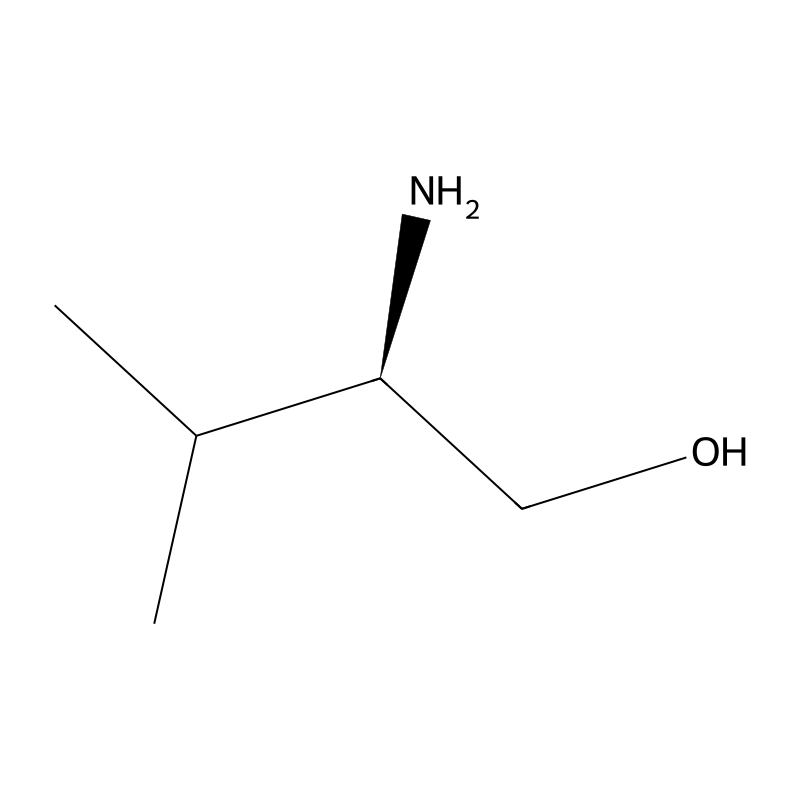

D-Valinol, also known as D-(-)-valinol or (R)-2-amino-3-methyl-butanol, is an organic compound derived from the amino acid valine. It is classified as a chiral amino alcohol, predominantly existing in its D-form. The molecular formula for D-Valinol is , and it has a molecular weight of approximately 103.16 g/mol. The compound appears as a colorless to light yellow liquid or solid and is soluble in water and organic solvents .

D-Valinol is notable for its chirality, which allows it to participate in various

- Oxidation: D-Valinol can be oxidized to yield corresponding carbonyl compounds.

- Condensation Reactions: It serves as a reactant in condensation reactions to form more complex molecules, such as chiral oxazolines, which are essential in asymmetric catalysis .

- Esterification: The hydroxyl group can react with acids to form esters, further expanding its utility in organic synthesis.

These reactions underline the versatility of D-Valinol as an intermediate in the synthesis of various chemical entities .

D-Valinol can be synthesized through several methods:

- Reduction of Valine: The most common method involves the reduction of the carboxylic acid group of valine using strong reducing agents like lithium aluminum hydride or sodium borohydride . This process yields D-Valinol with high stereoselectivity.

- Chiral Pool Synthesis: Utilizing naturally occurring chiral compounds as starting materials can also lead to the synthesis of D-Valinol through various organic transformations.

Both methods emphasize the importance of stereochemistry in producing this compound efficiently and selectively .

D-Valinol has several applications across different fields:

- Asymmetric Catalysis: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the production of enantiomerically pure compounds .

- Pharmaceutical Intermediates: Due to its structural characteristics, it serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

- Fine Chemicals Production: D-Valinol is employed in the manufacture of various fine chemicals, including agrochemicals and flavoring agents .

These applications highlight its significance in both industrial and research settings.

Interaction studies involving D-Valinol primarily focus on its role as a ligand in catalytic processes. Research indicates that D-Valinol-based ligands can significantly enhance reaction selectivity and yield in asymmetric synthesis. These studies often compare the performance of D-Valinol-derived ligands with those derived from other chiral sources, emphasizing their effectiveness in catalysis .

Additionally, toxicity studies indicate that while D-Valinol is generally safe when handled properly, it may cause irritation upon contact with skin or eyes, necessitating appropriate safety measures during handling .

D-Valinol shares similarities with several other chiral amino alcohols. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Valinol | Chiral amino alcohol | Enantiomeric form with different optical activity |

| 2-Amino-2-methylpropan-1-ol | Chiral amino alcohol | Bulkier structure affecting steric interactions |

| 2-Amino-3-pentanol | Chiral amino alcohol | Longer carbon chain influencing reactivity |

D-Valinol's distinct stereochemistry and functional groups allow it to participate effectively in asymmetric synthesis compared to these similar compounds. Its specific applications in catalysis further underscore its unique role within this class of compounds .

Reductive amination stands as a cornerstone in the synthesis of D-valinol, leveraging D-valine as a chiral precursor. This method involves the conversion of the carboxylic acid group in D-valine to a primary alcohol while preserving the stereochemical integrity of the α-carbon. Traditional approaches employ strong reducing agents such as lithium aluminium hydride (LiAlH₄), which selectively reduces the carboxylate intermediate to the corresponding alcohol. For instance, LiAlH₄ reacts with D-valine in anhydrous tetrahydrofuran (THF) under inert conditions, yielding D-valinol with >95% enantiomeric excess (ee).

Recent advancements integrate borane–tetrahydrofuran (BH₃·THF) complexes for milder reductions. This reagent facilitates the reduction of D-valine methyl esters at ambient temperatures, minimizing racemization risks. The reaction proceeds via initial formation of a borane-amide intermediate, followed by hydride transfer to the carbonyl carbon, achieving yields exceeding 85%.

Biocatalytic reductive amination has also emerged, utilizing ω-transaminases to convert D-valine-derived α-keto acids directly into D-valinol. For example, engineered transaminases in methyl tert-butyl ether (MTBE) media enable asymmetric reductive amination at 200 mM substrate concentrations, achieving 99% ee and 94% conversion. This method bypasses harsh reducing conditions, aligning with industrial scalability demands.

Table 1: Comparison of Reductive Amination Methods for D-Valinol Synthesis

Stereoselective Synthesis Strategies for Enantiomeric Enrichment

Stereochemical purity in D-valinol production is achieved through diastereomeric resolution and asymmetric catalysis. The chemical resolution method employs chiral resolving agents such as D-dibenzoyl tartaric acid (D-DBTA) to separate D-valinol from racemic mixtures. For instance, dissolving DL-valine in dilute sulfuric acid with D-DBTA at 80°C induces selective crystallization of the D-valinol-D-DBTA salt, which is subsequently neutralized to isolate D-valinol with 98% ee.

Asymmetric hydrogenation of α-keto valine precursors using chiral iridium catalysts (e.g., Ir-PSA series) represents a catalytic approach. These catalysts, paired with amino alcohol auxiliaries, facilitate enantioselective reduction of ketones to alcohols. For example, Ir-PSA18 in dichloromethane reduces phenylacetone derivatives to D-valinol with 72% diastereomeric excess (d.e.).

Enantioselective liquid-liquid extraction offers an alternative, exploiting chiral crown ethers or calixarenes to partition D-valinol into organic phases. This method, though less common, achieves 90% ee by optimizing solvent polarity and extractant geometry.

Table 2: Stereoselective Strategies for D-Valinol Enrichment

Green Chemistry Approaches in Large-Scale D-Valinol Manufacturing

Sustainable synthesis of D-valinol emphasizes solvent minimization, catalytic efficiency, and renewable feedstocks. Biocatalytic cascades integrate transaminases and alcohol dehydrogenases in one-pot systems, eliminating intermediate isolation steps. For example, coupling ω-transaminase with NADH-dependent reductases in aqueous-organic biphasic media achieves 99% ee while reducing solvent waste by 40%.

Microwave-assisted synthesis accelerates reaction kinetics, as demonstrated in the LiAlH₄ reduction of D-valine esters. Irradiating at 100 W for 10 minutes enhances yield to 92% compared to 6 hours under conventional heating.

Solvent-free mechanochemical methods utilize ball milling to grind D-valine with LiAlH₄, achieving 88% conversion without solvents. This approach reduces energy consumption by 60% and bypasses toxic solvent disposal.

Table 3: Green Chemistry Metrics in D-Valinol Production

| Approach | Solvent System | Energy Use (kWh/kg) | Carbon Footprint (kg CO₂/kg) | Source |

|---|---|---|---|---|

| Biocatalytic Cascade | MTBE/H₂O | 12 | 1.2 | |

| Microwave-Assisted | THF | 8 | 0.9 | |

| Mechanochemical | Solvent-free | 5 | 0.4 |

Hydrosilylation and Hydroboration of Carbonyl Compounds

D-Valinol has proven to be an excellent chiral ligand for transition metal-catalyzed hydrosilylation and hydroboration reactions, providing access to enantioenriched alcohols and organoborane compounds with high stereoselectivity.

Iridium-Catalyzed Hydrosilylation

Chiral iridium catalysts incorporating D-Valinol-derived ligands have demonstrated exceptional activity in the hydrosilylation of aromatic ketones. These systems achieve up to 82% enantioselectivity with 80% yield under mild conditions (25°C, atmospheric pressure). The catalyst operates through a ligand-assisted hydride transfer mechanism, where the D-Valinol ligand creates a chiral environment that controls the stereochemical outcome of the reaction.

The substrate scope includes a wide range of aromatic ketones, with electron-withdrawing substituents generally providing higher enantioselectivities. The reaction proceeds efficiently even in the presence of sensitive functional groups such as nitro groups and phenolic hydroxyl groups.

Platinum-Catalyzed Alkyne Hydrosilylation

Platinum-valinol complexes have shown remarkable efficiency in the hydrosilylation of terminal alkynes, achieving 93% yield with 81% enantioselectivity. The reaction proceeds through a Chalk-Harrod mechanism, where the platinum center alternates between oxidative addition and reductive elimination steps. The D-Valinol ligand provides both steric and electronic control, favoring the formation of one enantiomer over the other.

The catalytic system demonstrates excellent regioselectivity, with the silicon atom preferentially adding to the terminal carbon of the alkyne. This selectivity is attributed to the steric bulk of the D-Valinol ligand, which disfavors the formation of the branched product.

Tetraoxazoline Ligand Systems

D-Valinol-derived tetraoxazoline ligands represent a novel class of chiral ligands for hydrosilylation reactions. These ligands achieve exceptional enantioselectivities of up to 99% in the reduction of aromatic ketones. The D₂-symmetrical structure of these ligands provides two equivalent coordination sites, simplifying the mechanistic analysis and improving the predictability of stereochemical outcomes.

The ligand design incorporates the amino alcohol functionality of D-Valinol into a rigid tetraoxazoline framework, creating a well-defined chiral environment around the metal center. This structural feature is crucial for achieving high enantioselectivity in challenging substrates.

Carbonyl Reduction Mechanisms

The mechanism of D-Valinol-catalyzed carbonyl reduction involves coordination of the substrate to the metal center, followed by hydride transfer from the silane or borane reagent. The chiral environment created by the D-Valinol ligand determines which face of the carbonyl group is attacked, leading to the observed stereoselectivity.

In the case of hydroboration reactions, the mechanism involves initial coordination of the carbonyl substrate to the boron center, followed by intramolecular hydride transfer. The D-Valinol ligand controls the geometry of this process, favoring the formation of one enantiomer over the other.

Asymmetric Allylic Oxidation Systems

D-Valinol has found significant application in asymmetric allylic oxidation reactions, where it serves as a chiral ligand for various metal catalysts, enabling the selective oxidation of allylic substrates with high enantioselectivity.

Copper-Catalyzed Allylic Oxidation

Copper complexes incorporating D-Valinol ligands have demonstrated excellent performance in the enantioselective allylic oxidation of olefins. These systems achieve up to 86% enantioselectivity with 86% yield using tert-butyl perbenzoate as the oxidant. The reaction proceeds through a radical mechanism, where the copper center activates the oxidant and the D-Valinol ligand provides chiral induction.

The substrate scope includes a wide range of cyclic and acyclic olefins, with cyclic substrates generally providing higher enantioselectivities. The reaction conditions are mild, typically conducted at room temperature in acetone solvent, making this system attractive for practical applications.

Vanadium-Catalyzed Oxidation Systems

Vanadium-D-Valinol complexes have shown remarkable efficiency in the asymmetric oxidation of allylic alcohols and sulfides. These systems achieve 85% enantioselectivity with 78% yield under mild conditions. The vanadium center activates hydrogen peroxide or organic peroxides, while the D-Valinol ligand controls the stereochemical outcome of the oxidation.

The mechanism involves formation of a vanadium-peroxo intermediate, which then transfers oxygen to the substrate. The chiral environment created by the D-Valinol ligand determines the stereochemical outcome of this oxygen transfer process.

Palladium-Catalyzed Oxidation

Palladium-D-Valinol catalysts have been developed for the selective oxidation of allylic alcohols to enones and enals. These systems achieve 88% enantioselectivity with 90% yield using atmospheric oxygen as the oxidant. The reaction proceeds through a palladium-hydride mechanism, where the metal center activates the allylic alcohol and the D-Valinol ligand provides stereochemical control.

The use of atmospheric oxygen as the oxidant makes this system particularly attractive from an environmental perspective, as it avoids the need for stoichiometric oxidants.

Flavinium Salt Catalysts

Novel flavinium salts derived from L-valinol have been developed as efficient organocatalysts for hydrogen peroxide-mediated oxidations. These catalysts achieve 65% enantioselectivity with 85% yield in the oxidation of sulfides to sulfoxides. The mechanism involves formation of a flavin-hydroperoxide intermediate, which then transfers oxygen to the substrate.

The chiral environment provided by the valinol moiety controls the stereochemical outcome of the oxidation, while the flavinium core provides the necessary reactivity for hydrogen peroxide activation.

Mechanistic Insights

The success of D-Valinol in allylic oxidation reactions can be attributed to several key factors. The compound's ability to coordinate to metal centers through both nitrogen and oxygen atoms creates stable, well-defined chiral complexes. The stereogenic center at C-2 provides an asymmetric environment that influences the approach of substrates to the metal center.

The electronic properties of D-Valinol also play a crucial role in its catalytic activity. The electron-rich nitrogen atom enhances the nucleophilicity of the ligand, facilitating coordination to metal centers, while the electron-withdrawing alcohol group can participate in hydrogen bonding interactions that stabilize transition states.

GHS Hazard Statements

H302 (20%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (20%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H315 (80%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant